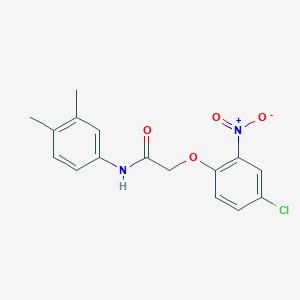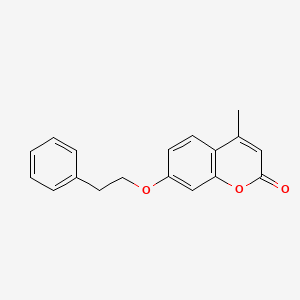
4-Methyl-7-(2-phenylethoxy)chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-7-(2-phenylethoxy)chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The molecular formula of this compound is C18H16O3, and it has a molecular weight of 280.326 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-(2-phenylethoxy)chromen-2-one typically involves the reaction of 4-methyl-7-hydroxychromen-2-one with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions . The general reaction scheme is as follows:
- Dissolve 4-methyl-7-hydroxychromen-2-one in acetone.
- Add potassium carbonate to the solution.
- Add 2-phenylethyl bromide dropwise to the mixture.
- Reflux the reaction mixture for several hours.
- Cool the reaction mixture and filter off the precipitated product.
- Purify the product by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-7-(2-phenylethoxy)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted chromen-2-one derivatives.
Applications De Recherche Scientifique
4-Methyl-7-(2-phenylethoxy)chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-Methyl-7-(2-phenylethoxy)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
4-Methyl-7-(2-phenylethoxy)chromen-2-one can be compared with other chromen-2-one derivatives such as:
- 4-Methyl-7-(1-phenylethoxy)chromen-2-one
- 4-Ethyl-7-methyl-5-(2-oxo-2-phenylethoxy)chromen-2-one
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical characteristics .
Propriétés
IUPAC Name |
4-methyl-7-(2-phenylethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-13-11-18(19)21-17-12-15(7-8-16(13)17)20-10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKODOUVMSMKVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
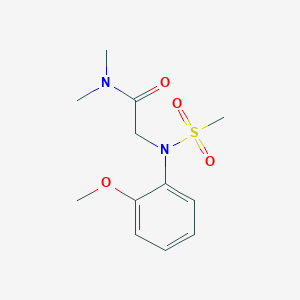
![4-methoxy-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5841212.png)
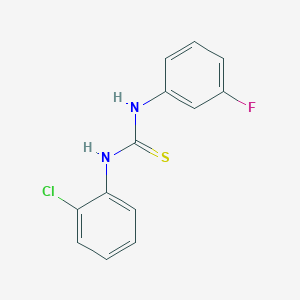
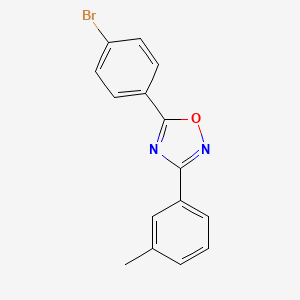
![4-methyl-2-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B5841229.png)
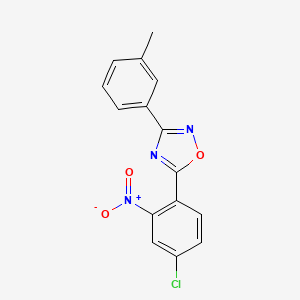
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,4-DICHLOROPHENOXY)ACETATE](/img/structure/B5841240.png)
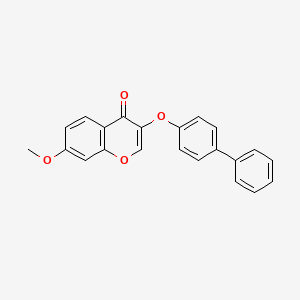
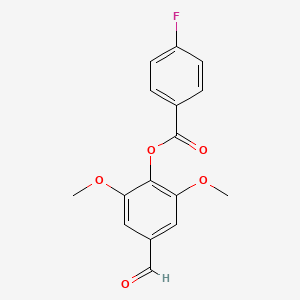
![N-[4-(diethylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B5841265.png)
![1-[(4-Methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine](/img/structure/B5841268.png)

![4-tert-butyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5841286.png)
